K201 free base
Overview
Description
K-201, also known as JTV-519, is a benzothiazepine derivative that acts as a calcium channel blocker. It is primarily known for its ability to stabilize ryanodine receptors, which are crucial for calcium release in muscle cells. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K-201 involves multiple steps, starting with the preparation of the benzothiazepine core. The process typically includes the following steps:
Formation of the Benzothiazepine Core: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazepine ring.
Substitution Reactions: Various substituents are introduced to the benzothiazepine core through nucleophilic substitution reactions.
Final Modifications: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of K-201 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-pressure liquid chromatography (HPLC) and other advanced techniques ensures the consistency and quality of the final product .
Types of Reactions:
Oxidation: K-201 can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzene ring and the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products:
Scientific Research Applications
K-201 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with ryanodine receptors.
Biology: Investigated for its effects on calcium signaling pathways in muscle cells.
Medicine: Potential therapeutic agent for treating cardiac arrhythmias, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
K-201 exerts its effects by stabilizing ryanodine receptors, which are responsible for the release of calcium ions from the sarcoplasmic reticulum in muscle cells. By preventing abnormal calcium leaks, K-201 helps maintain proper calcium homeostasis, thereby improving muscle contractility and reducing the risk of arrhythmias. The compound also interacts with other molecular targets, including the sarcolemmal voltage sensor (dihydropyridine receptor), further enhancing its therapeutic potential .
Comparison with Similar Compounds
Dantrolene: Another ryanodine receptor stabilizer used to treat malignant hyperthermia.
Ryanodine: A natural alkaloid that also targets ryanodine receptors but with different binding properties.
Flecainide: A sodium channel blocker with some overlapping effects on calcium channels.
Uniqueness of K-201: K-201 is unique in its dual action on both ryanodine receptors and the sarcolemmal voltage sensor. This dual mechanism provides a broader therapeutic window and makes it a versatile compound for treating various muscle-related disorders. Its ability to selectively stabilize ryanodine receptors under specific conditions further distinguishes it from other similar compounds .
Properties
CAS No. |
1038410-88-6 |
---|---|
Molecular Formula |
C25H33ClN2O2S |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H |
InChI Key |
DKKLXCRMAXNIJF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
1038410-88-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine JTV 519 JTV-519 JTV519 K-201 K201 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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